

Application Notes and Protocols: Synthesis and Biological Activity of BIRB 796

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Compound of Interest

Compound Name: **5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine**

Cat. No.: **B1272909**

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Abstract

This document provides detailed application notes and protocols for the synthesis of the potent p38 MAP kinase inhibitor, BIRB 796, commencing from **5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine**. Included are comprehensive experimental procedures, tabulated quantitative data on its biological activity, and visualizations of the synthetic workflow and the targeted p38 MAPK signaling pathway. These resources are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in the synthesis and evaluation of BIRB 796 and its analogs.

Introduction

BIRB 796, also known as Doramapimod, is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).^{[1][2]} The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and plays a significant role in inflammatory processes.^{[3][4][5]} Consequently, inhibitors of p38 MAPK, such as BIRB 796, are valuable tools for studying inflammatory diseases and have been investigated as potential therapeutic agents. BIRB 796 is a diaryl urea compound that binds to an allosteric site of the p38 kinase, demonstrating a slow dissociation rate and high affinity.^{[1][6]} The synthesis of BIRB 796 involves the coupling of two key fragments: **5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine** and a substituted naphthalene moiety, linked by a urea functional group.

Data Presentation

The biological activity of BIRB 796 has been extensively characterized. Below is a summary of its inhibitory activity against p38 MAPK isoforms and its effect on TNF- α production.

Table 1: Inhibitory Activity of BIRB 796 against p38 MAPK Isoforms

Isoform	IC50 (nM)
p38 α	38[7]
p38 β	65[7]
p38 γ	200[7]
p38 δ	520[7]

Table 2: Effect of BIRB 796 on TNF- α Production

Cell Line/System	Stimulus	IC50 (nM)
Human Peripheral Blood Mononuclear Cells (PBMCs)	LPS	15[7]
THP-1 (human monocytic cell line)	LPS	18[7]

Table 3: In Vitro Efficacy of BIRB 796 in Glioblastoma Cell Lines

Cell Line	IC50 (μ M) after 48h
U87	34.96[8][9]
U251	46.30[8][9]

Experimental Protocols

The synthesis of BIRB 796 from **5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine** can be achieved through a multi-step process. The following protocols are based on established synthetic

methodologies for urea formation, including the generation of a key isocyanate intermediate.

Protocol 1: Synthesis of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate

This protocol describes a general method for the preparation of an aryl isocyanate from the corresponding amine via a phosgene-free route, such as the Curtius rearrangement.

- Materials:

- 4-[2-(4-morpholinyl)ethoxy]-1-naphthoic acid
- Diphenylphosphoryl azide (DPPA)
- Triethylamine (TEA)
- Anhydrous toluene
- Inert atmosphere (Nitrogen or Argon)

- Procedure:

- To a solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthoic acid in anhydrous toluene, add triethylamine (1.1 equivalents) and stir at room temperature under an inert atmosphere.
- Add diphenylphosphoryl azide (1.1 equivalents) dropwise to the solution.
- Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction by TLC or IR spectroscopy for the disappearance of the acyl azide intermediate and the appearance of the isocyanate peak (around 2270 cm⁻¹).
- Once the reaction is complete, the resulting solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate in toluene can be used directly in the next step without purification.

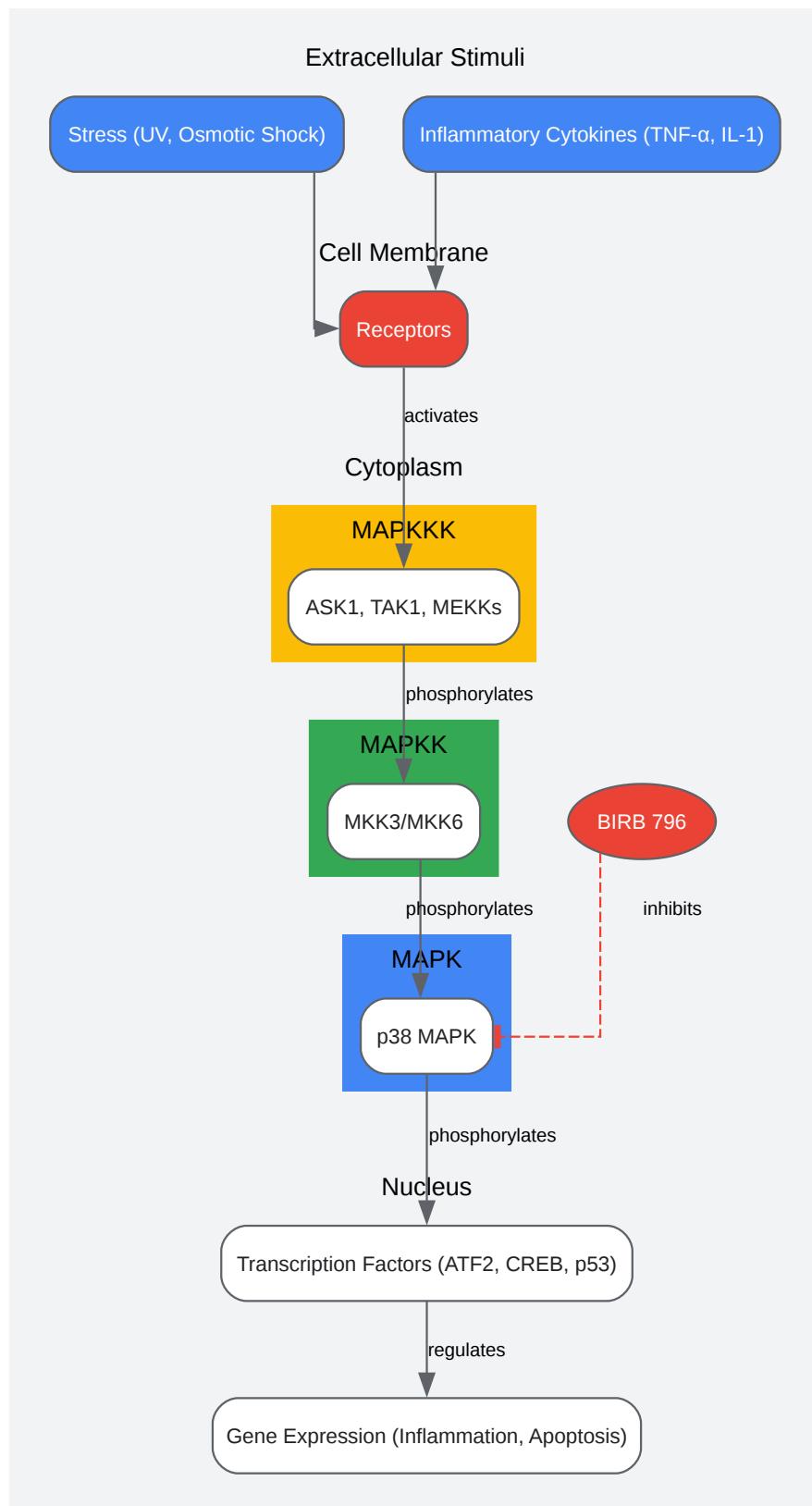
Protocol 2: Synthesis of BIRB 796 (Urea Formation)

- Materials:

- **5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine**
- Toluene solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate (from Protocol 1)
- Anhydrous toluene or another suitable aprotic solvent (e.g., Dichloromethane)
- Inert atmosphere (Nitrogen or Argon)
- Procedure:
 - Dissolve **5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine** (1.0 equivalent) in anhydrous toluene in a reaction vessel under an inert atmosphere.
 - To this solution, add the toluene solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.
 - Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford BIRB 796 as a solid.
 - Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

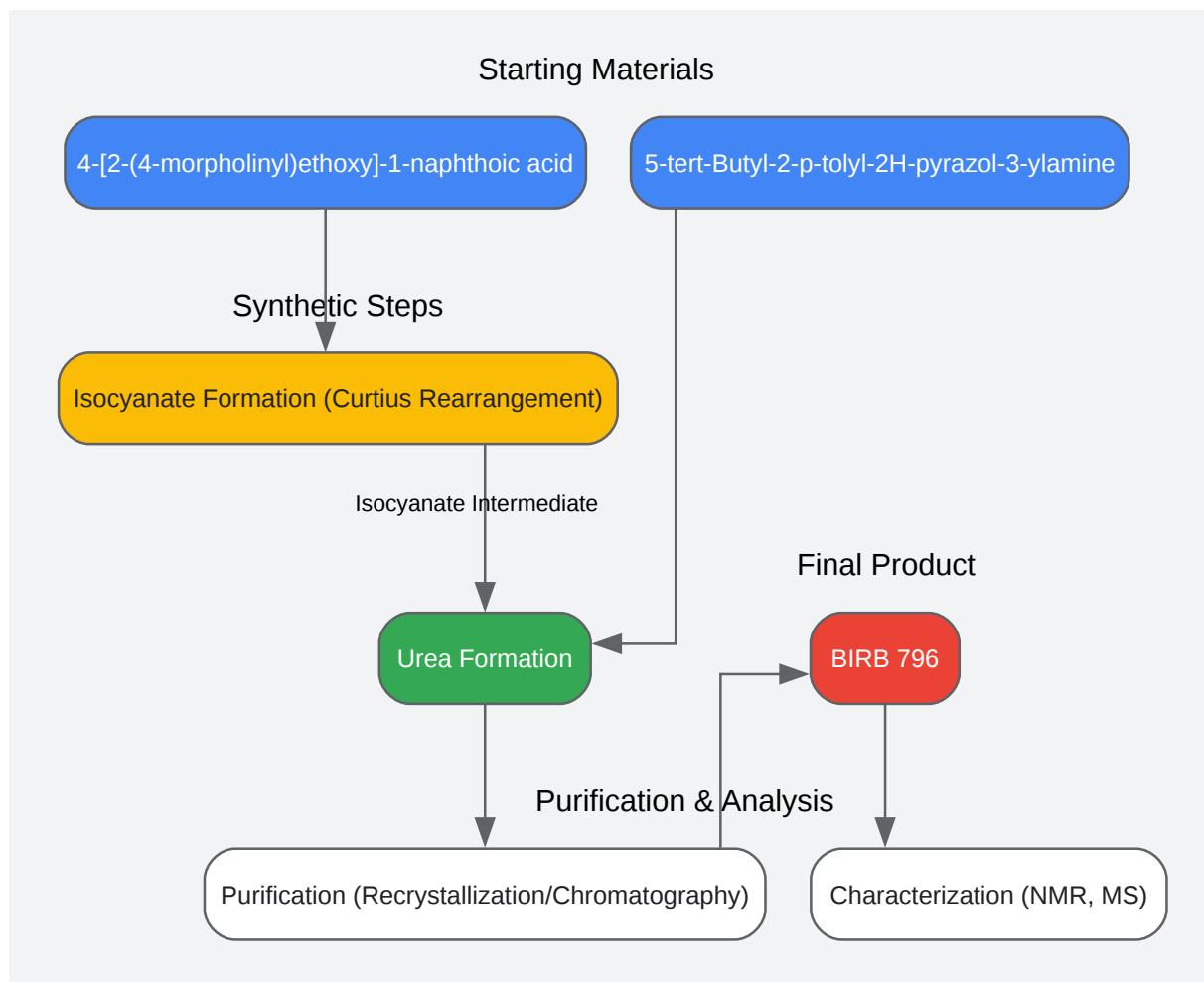
Signaling Pathway



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Caption: p38 MAPK Signaling Pathway and Inhibition by BIRB 796.

Experimental Workflow



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Caption: Synthetic Workflow for BIRB 796.

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